4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
Description
4-Phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[d]thiazole core linked to a tetrahydro-2H-pyran-4-carboxamide scaffold via an N-phenyl group. This compound is structurally characterized by its bicyclic thiazole moiety fused with a cyclohexene ring, combined with a pyran-derived carboxamide.
Properties
Molecular Formula |
C19H22N2O2S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c22-17(21-18-20-15-8-4-5-9-16(15)24-18)19(10-12-23-13-11-19)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,20,21,22) |
InChI Key |
CHCMNWMZOUOLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common method involves the reaction of a 4,5,6,7-tetrahydrobenzo[d]thiazol derivative with a phenyl isothiocyanate, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity due to its functional groups (carboxamide, tetrahydropyran ring, and benzo[d]thiazole moiety). Key reactions include:
Oxidation/Reduction
-
Oxidation : Potential oxidation of sulfur atoms in the benzo[d]thiazole ring using agents like hydrogen peroxide.
-
Reduction : Reduction of carbonyl groups (e.g., amide to amine) via sodium borohydride under controlled conditions.
Hydrolysis
-
Amide hydrolysis : Cleavage of the carboxamide bond under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
-
Ring-opening reactions : Tetrahydropyran ring may undergo acid-catalyzed hydrolysis to form diols.
Substitution Reactions
-
Electrophilic substitution : Activation of aromatic rings in the benzo[d]thiazole or phenyl groups for further functionalization.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Solvent | Temperature |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Ethanol | Room temperature |
| Reduction | Sodium borohydride | Dichloromethane | 0–5°C |
| Hydrolysis | HCl or NaOH | Water/ethanol | 40–60°C |
Mechanistic Insights
The compound’s interactions with biological targets (e.g., kinases) suggest:
-
Covalent binding : Potential thioamide group involvement in enzyme inhibition.
-
Non-covalent interactions : Aromatic stacking with protein pockets via the benzo[d]thiazole and phenyl groups.
Structural Stability and Derivatization
Scientific Research Applications
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound featuring a tetrahydropyran ring fused with a benzo[d]thiazole moiety. It belongs to the class of carboxamides, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The compound's molecular structure suggests potential for diverse chemical reactivity and biological activity due to the presence of multiple functional groups.
Potential Therapeutic Applications
Research has indicated that derivatives of tetrahydrobenzo[d]thiazole exhibit significant biological activities. These activities suggest that this compound may also possess therapeutic potential.
Interaction Studies
Interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound with biological targets. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
Related Compounds and Activities
| Compound Name | Biological Activity |
|---|---|
| 4-Aminoquinoline | Antimalarial |
| Benzothiazole derivatives | Antimicrobial |
| Tetrahydropyran derivatives | Anticancer |
Mechanism of Action
The mechanism of action of 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves the inhibition of specific kinases such as CK2 and GSK3β. These kinases are responsible for the phosphorylation of the tumor suppressor protein PTEN, leading to its deactivation. By inhibiting these kinases, the compound helps maintain the active form of PTEN, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
The target compound shares a tetrahydrobenzo[d]thiazole core with several analogs (e.g., 4i–4l, ). Key structural differences lie in the substituents and appended functional groups:
- Tetrahydrobenzo[d]thiazole derivatives () : Compounds 4i–4l feature ureido-linked fluorophenyl, carboxybenzyl, or methoxyphenyl groups. These polar substituents enhance solubility but may reduce membrane permeability.
- Patent-derived analogs () : Example 31 (WO 2012/006202) includes a 3,4-dimethoxybenzamide group, while A11 (WO 2016/138335) contains a pyrazole-carboxamide. These substituents suggest divergent target selectivity compared to the pyran group in the target compound .
- Tetrahydrobenzo[b]thiophene derivatives () : Compounds 7a–7d replace the thiazole with a thiophene ring, reducing nitrogen-mediated hydrogen bonding. The benzoyl urea substituents further distinguish their pharmacophore from the carboxamide in the target compound .
Key Research Findings and Implications
Dual kinase inhibition : Tetrahydrobenzo[d]thiazole derivatives exhibit potent dual CK2/GSK3β inhibition, a trait likely shared by the target compound due to structural homology .
Substituent-driven selectivity : Polar groups (e.g., carboxybenzyl) enhance solubility but may limit blood-brain barrier penetration. The pyran group in the target compound could balance lipophilicity and target engagement .
Thiophene vs.
Biological Activity
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure integrates a tetrahydrobenzo[d]thiazole moiety, which has been associated with various therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.5 g/mol
- CAS Number : 1172637-87-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In particular, it demonstrated significant potency against multiple cancer cell lines in the NCI Cancer Cell Line Panel with a GI50 value of approximately 10 nM against 40 out of 60 tested lines .
- It exhibited dual kinase inhibitory activity against CK2 and GSK3β with IC50 values of 1.9 μM and 0.67 μM respectively .
- Antimicrobial Properties :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of thiazole derivatives indicates that modifications to the phenyl ring can significantly affect biological activity. The presence of electron-withdrawing groups at specific positions has been linked to increased potency against various targets .
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | CK2 | 1.9 | Dual kinase inhibitor |
| This compound | GSK3β | 0.67 | High potency |
Case Studies
- In Vitro Studies :
-
Cytotoxicity Assessments :
- Cytotoxicity tests against HepG2 human liver cell lines revealed that the compound exhibits low toxicity while maintaining efficacy against cancer cells . This suggests a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
